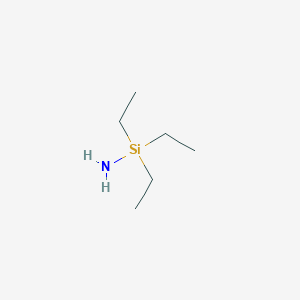
1,1,1-Triethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethylsilanamine: is an organosilicon compound with the molecular formula C10H25NSi . It is a derivative of silane, where three ethyl groups and one amine group are attached to the silicon atom. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Triethylsilanamine can be synthesized through the reaction of triethylsilane with ammonia or amines . The reaction typically involves heating the reactants in the presence of a catalyst, such as platinum or palladium , to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorotriethylsilane as a starting material. This compound reacts with liquid ammonia to produce this compound . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Triethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form or .
Reduction: It can be reduced to form .
Substitution: The amine group can be replaced by other functional groups, such as alkoxyl or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reactions with alcohols or water can replace the amine group with alkoxyl or hydroxyl groups.
Major Products:
Silanols: and from oxidation.
Silicon hydrides: from reduction.
Alkoxytriethylsilanes: from substitution reactions with alcohols.
Aplicaciones Científicas De Investigación
1,1,1-Triethylsilanamine has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including polymers and pharmaceutical intermediates .
Material Science: The compound is utilized in the production of silicon-based materials with unique properties, such as high thermal stability and chemical resistance .
Biology and Medicine: .
Mecanismo De Acción
The mechanism of action of 1,1,1-Triethylsilanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom in the compound can form strong bonds with other elements, such as oxygen and carbon , facilitating the formation of new compounds . The amine group can participate in hydrogen bonding and coordination chemistry , making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
- N,N-Diethyl-1,1,1-trimethylsilylamine
- Hexamethyldisilazane
- Trimethylsilylamine
Comparison: 1,1,1-Triethylsilanamine is unique due to its triethyl groups , which provide distinct steric and electronic properties compared to similar compounds like N,N-Diethyl-1,1,1-trimethylsilylamine and Hexamethyldisilazane . These properties make it particularly useful in reactions requiring high selectivity and specificity .
Propiedades
Número CAS |
2117-17-1 |
|---|---|
Fórmula molecular |
C6H17NSi |
Peso molecular |
131.29 g/mol |
Nombre IUPAC |
[amino(diethyl)silyl]ethane |
InChI |
InChI=1S/C6H17NSi/c1-4-8(7,5-2)6-3/h4-7H2,1-3H3 |
Clave InChI |
CNBYWYZDZCIMDP-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


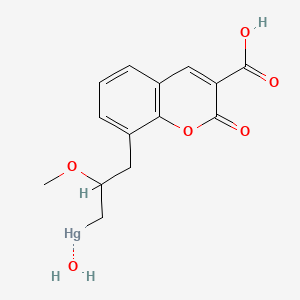
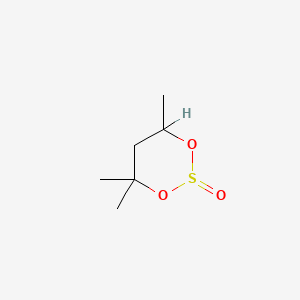
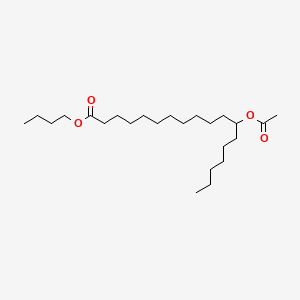
![1-Phenyl-4-[2-[2-(4-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14745640.png)
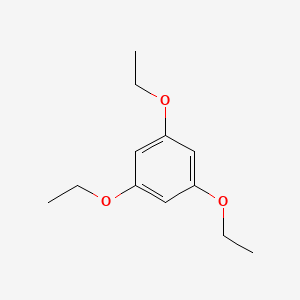
![[1,1'-Biphenyl]-3,4'-diaMine, N3,N4'-bis[4'-(diphenylaMino)[1,1'-biphenyl]-4-yl]-N3,N4'-diphenyl-](/img/structure/B14745648.png)
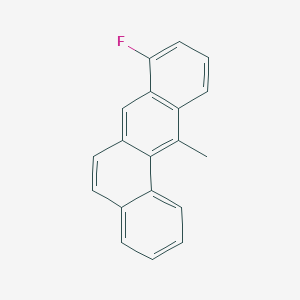
![9H-Carbazole, 2,2'-([1,1'-biphenyl]-4,4'-diyldi-2,1-ethenediyl)bis[9-ethyl-](/img/structure/B14745651.png)

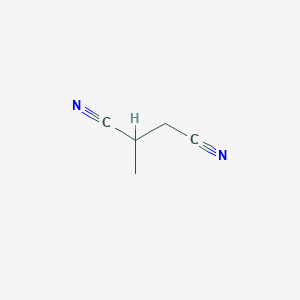
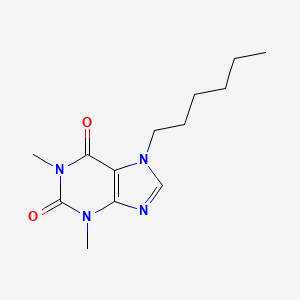
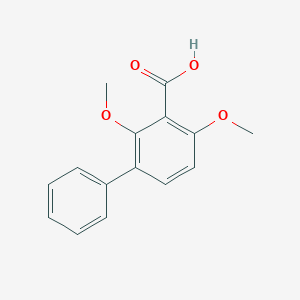
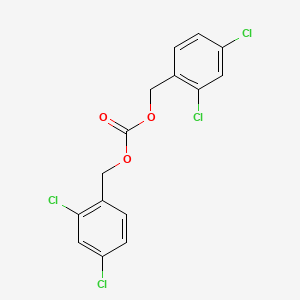
![[(8R,9S,10R,13S,14S,17S)-3-chloro-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14745693.png)
